(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Substitution Reaction: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine group.
Acrylonitrile Addition: The acrylonitrile moiety is added through a condensation reaction involving an aldehyde or ketone with a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((3-bromophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-((3-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-2-14-6-8-15(9-7-14)19-13-25-20(24-19)16(11-22)12-23-18-5-3-4-17(21)10-18/h3-10,12-13,23H,2H2,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBCOSXKDIOIM-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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